molecular formula C17H24O6 B1343558 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid CAS No. 951891-91-1

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid

Cat. No. B1343558
M. Wt: 324.4 g/mol
InChI Key: ZJHDEKYFQGLVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unfortunately, there is no specific information available for “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid”. However, the 3,4,5-Trimethoxyphenyl (TMP) group is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds1.



Synthesis Analysis

There is no direct information available on the synthesis of “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid”. However, a related compound, (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives, were synthesized by a facile and one-pot step2.



Molecular Structure Analysis

The molecular structure of “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid” is not directly available. However, a related compound, 8-Oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid, has a molecular formula of C17H24O6 and an average mass of 324.369 Da3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid” are not directly available. However, a related compound, 8-Oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid, has a density of 1.1±0.1 g/cm3, a boiling point of 493.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C3.


Scientific Research Applications

  • Evaluation using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests. Results: Compounds with TMP derivatives exhibited significant anticonvulsant activity in primary evaluations. One derivative, in particular, showed effective anticonvulsant and sedative properties in subsequent tests, with a low threshold of toxicity .
  • Inhibition assays targeting specific proteins involved in cancer cell proliferation. Results: The TMP derivatives effectively inhibited the growth of cancer cells, with some compounds displaying potency comparable to established anti-cancer agents .
  • Testing the compounds against various bacterial and fungal strains. Results: The TMP derivatives showed significant efficacy against the tested microbial strains .
  • Viral inhibition assays to evaluate the efficacy of TMP derivatives. Results: The compounds containing the TMP pharmacophore demonstrated significant antiviral activity .
  • Parasite culture and compound efficacy tests. Results: TMP derivatives were effective in inhibiting the growth and survival of the parasites .
  • Neuroprotection assays in cellular or animal models. Results: The TMP derivatives displayed properties that suggest they could be valuable in protecting neuronal health .
  • In vitro and in vivo assays to evaluate the inhibition of inflammatory markers. Results: TMP derivatives showed a reduction in the production of pro-inflammatory cytokines and other markers of inflammation .
  • Assays to assess the inhibition of enzymes or proteins associated with Alzheimer’s disease pathology. Results: TMP-containing compounds inhibited key enzymes involved in Alzheimer’s disease, suggesting potential neuroprotective effects .
  • Behavioral assays in animal models of depression. Results: Some TMP derivatives exhibited antidepressant-like effects in preclinical models .
  • Evaluation of the efficacy of TMP derivatives in models of migraine. Results: TMP derivatives were found to be effective in reducing migraine-related symptoms in experimental settings .
  • Clinical use of colchicine and related compounds in patients with gout. Results: Colchicine, which contains the TMP structure, effectively reduces gout attacks and inflammation .
  • Topical application of podophyllotoxin on affected areas. Results: Podophyllotoxin has been effective in clearing external genital warts in patients .
  • In vitro assays to measure the scavenging activity of reactive oxygen species (ROS). Results: TMP derivatives showed effective ROS scavenging activity, indicating their potential as antioxidants .
  • Inhibition assays targeting angiogenesis markers. Results: TMP-containing compounds like combretastatin analogs effectively inhibited angiogenesis .
  • Evaluation of the effects of TMP derivatives on blood vessels in preclinical models. Results: Some TMP derivatives showed vasodilatory effects and improved endothelial function .
  • Studies on the effects of TMP derivatives on glucose uptake and insulin signaling pathways. Results: TMP derivatives were found to enhance insulin sensitivity and glucose uptake in experimental models .
  • In vivo studies assessing liver function and protection against hepatotoxic substances. Results: TMP derivatives exhibited hepatoprotective effects in models of liver injury .
  • Topical application of podophyllotoxin in patients with psoriasis. Results: Podophyllotoxin has shown efficacy in reducing psoriatic lesions .

Safety And Hazards

Future Directions

The future directions of “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid” are not directly available. However, the Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects1. This suggests that “8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid” could potentially be used in the development of new therapeutic agents.


properties

IUPAC Name

8-oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-21-14-10-12(11-15(22-2)17(14)23-3)13(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHDEKYFQGLVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268713
Record name 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid

CAS RN

951891-91-1
Record name 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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